molecular formula C14H20N2O3 B13025619 3-[4-(Boc-amino)phenoxy]azetidine

3-[4-(Boc-amino)phenoxy]azetidine

Cat. No.: B13025619
M. Wt: 264.32 g/mol
InChI Key: JWZVYMQCCBCGLA-UHFFFAOYSA-N
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Description

3-[4-(Boc-amino)phenoxy]azetidine is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxy group, which is further connected to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Boc-amino)phenoxy]azetidine typically involves the reaction of 4-(Boc-amino)phenol with azetidine derivatives. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with an azetidine halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups like Boc is crucial in industrial settings to prevent unwanted side reactions and to facilitate purification .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Boc-amino)phenoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[4-(Boc-amino)phenoxy]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with target molecules. The phenoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Boc-amino)phenoxy]azetidine is unique due to the combination of the azetidine ring and the Boc-protected amino phenoxy group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the Boc group allows for selective deprotection, enabling further functionalization and derivatization .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[4-(azetidin-3-yloxy)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-10-4-6-11(7-5-10)18-12-8-15-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

JWZVYMQCCBCGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

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